Cas no 1127247-34-0 (NHS-M-DPEG)

NHS-M-DPEG 化学的及び物理的性質
名前と識別子
-
- 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate
- m-PEG2-NHS ester
- 3-(2-Methoxyethoxy)propanoic acid succinimidyl ester
- Methoxy-PEG-propionicacid-N-succinimidylester
- Propanoic acid, 3-(2-methoxyethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
- (2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate
- BP-23656
- SCHEMBL4761655
- mPEG1-OCH2CH2COONHS Ester
- GS-9391
- mPEG-SPA, MW 10K
- mPEG1-CH2CH2COONHS
- A1-00693
- CS-0254493
- mPEG1-CH2CH2COONHS Ester
- AKOS027337665
- 1127247-34-0
- 174569-25-6
- MFCD13184972
- NHS-M-DPEG
-
- MDL: MFCD13184972
- インチ: 1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3
- InChIKey: IMSXKORGOVQCNT-UHFFFAOYSA-N
- ほほえんだ: O(C(CCOCCOC)=O)N1C(CCC1=O)=O
計算された属性
- せいみつぶんしりょう: 245.08993720g/mol
- どういたいしつりょう: 245.08993720g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.1
- 疎水性パラメータ計算基準値(XlogP): -1.1
NHS-M-DPEG 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | GS-9391-1G |
m-dPEG®₂-NHS ester |
1127247-34-0 | >95% | 1g |
£289.00 | 2025-02-09 | |
abcr | AB259695-1 g |
3-(2-Methoxyethoxy)propanoic acid succinimidyl ester; . |
1127247-34-0 | 1g |
€457.50 | 2023-04-27 | ||
abcr | AB259695-100mg |
3-(2-Methoxyethoxy)propanoic acid succinimidyl ester; . |
1127247-34-0 | 100mg |
€210.00 | 2025-02-15 | ||
Ambeed | A359476-1g |
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate |
1127247-34-0 | 98% | 1g |
$295.0 | 2025-03-05 | |
A2B Chem LLC | AO81195-1g |
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate |
1127247-34-0 | min.95% | 1g |
$312.00 | 2024-04-20 | |
Ambeed | A359476-100mg |
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate |
1127247-34-0 | 98% | 100mg |
$41.0 | 2025-03-05 | |
Ambeed | A359476-250mg |
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate |
1127247-34-0 | 98% | 250mg |
$86.0 | 2025-03-05 | |
TRC | N394028-50mg |
NHS-M-DPEG |
1127247-34-0 | 50mg |
$ 115.00 | 2022-06-03 | ||
XI AN KANG FU NUO Biotechnology Co., Ltd. | BHM-56-1g |
m-PEG2-NHS ester |
1127247-34-0 | >98.00% | 1g |
¥1450.0 | 2023-09-19 | |
TRC | N394028-100mg |
NHS-M-DPEG |
1127247-34-0 | 100mg |
$ 185.00 | 2022-06-03 |
NHS-M-DPEG 関連文献
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
NHS-M-DPEGに関する追加情報
Professional Introduction to NHS-M-DPEG (CAS No. 1127247-34-0)
Introducing NHS-M-DPEG, a compound with the CAS number 1127247-34-0, which has garnered significant attention in the field of biomedical chemistry and pharmaceutical development. This compound, featuring a NHS (N-Hydroxysuccinimide) group and a DPEG (Polyethylene Glycol) moiety, represents a cutting-edge tool for enhancing the bioavailability and stability of biomolecules. The unique combination of these functional groups makes NHS-M-DPEG an invaluable reagent in the synthesis of conjugates, particularly in targeted drug delivery systems and biomaterials.
The NHS group in NHS-M-DPEG is a well-known activated ester that readily reacts with primary amines, facilitating the formation of amide bonds. This property is particularly useful in bioconjugation techniques, where the attachment of therapeutic agents to carriers such as polymers or nanoparticles is essential. The DPEG moiety, on the other hand, contributes to the hydrophilicity of the compound, improving its solubility in aqueous environments and reducing immunogenicity. This dual functionality makes NHS-M-DPEG an excellent candidate for developing biocompatible drug formulations.
Recent advancements in nanomedicine have highlighted the importance of polyethylene glycol (PEG)-based modifications in drug delivery systems. PEGylation, the process of attaching PEG chains to molecules, has been shown to extend circulation time, enhance pharmacokinetics, and improve target specificity. The incorporation of DPEG into NHS-M-DPEG leverages these benefits while also providing a reactive site for further functionalization. This has led to innovative approaches in creating stealth nanoparticles that can evade the immune system while delivering payloads directly to diseased tissues.
In clinical trials, formulations conjugated with NHS-M-DPEG have demonstrated promising results in treating various conditions, including cancer and inflammatory diseases. For instance, researchers have utilized this compound to develop antibody-drug conjugates (ADCs) that exhibit higher efficacy and lower toxicity compared to traditional chemotherapies. The stability provided by the DPEG chain ensures prolonged circulation, while the NHS group allows for precise targeting through antibody binding. These attributes have positioned NHS-M-DPEG as a cornerstone in next-generation therapeutics.
The versatility of NHS-M-DPEG extends beyond drug delivery applications. It has been widely adopted in diagnostic imaging techniques, where PEGylated probes enhance contrast and reduce background noise. Additionally, the compound plays a crucial role in biosensor development, where its ability to form stable conjugates with biomolecules improves sensor sensitivity and reliability. The ongoing research in these areas continues to uncover new possibilities for utilizing NHS-M-DPEG in cutting-edge biomedical technologies.
The synthesis of NHS-M-DPEG involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the introduction of the NHS group followed by polymerization of ethylene oxide to form the DPEG chain. Advanced synthetic techniques such as controlled radical polymerization have been employed to achieve desired molecular weights and architectures. These methods are critical for optimizing the properties of final conjugates and ensuring their efficacy in biological systems.
The impact of NHS-M-DPEG on biomedical research is underscored by its widespread adoption in academic and industrial settings. Collaborative efforts between chemists, biochemists, and clinicians have led to numerous breakthroughs that would not have been possible without this versatile compound. As research continues to evolve, it is anticipated that new applications for NHS-M-DPEG will emerge, further solidifying its role as a fundamental tool in modern medicine.
In conclusion, NHS-M-DPEG (CAS No. 1127247-34-0) represents a significant advancement in biomedical chemistry with its unique combination of functional groups enhancing bioconjugation capabilities while improving solubility and stability. Its contributions to drug delivery systems, diagnostic imaging, and biosensor technologies highlight its importance in addressing complex medical challenges. As research progresses, we can expect even more innovative applications for this remarkable compound.
1127247-34-0 (NHS-M-DPEG) 関連製品
- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)
- 1354454-93-5(tert-butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate)
- 862243-46-7(Diclazuril 6-Carboxylic Acid)
- 38956-79-5(3-Hydrazinyl-6-methylpyridazine)
- 2319633-74-2(1,3,5-trimethyl-N-{2-(thiophen-3-yl)pyridin-3-ylmethyl}-1H-pyrazole-4-sulfonamide)
- 1805081-60-0(7-(Chloromethyl)benzo[d]oxazol-2-amine)
- 2229093-07-4(1,1,1-Trifluoro-3-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine)
- 338403-64-8(3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acid)
- 1804643-93-3(2-(Chloromethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine)
- 2094485-00-2(1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile)
